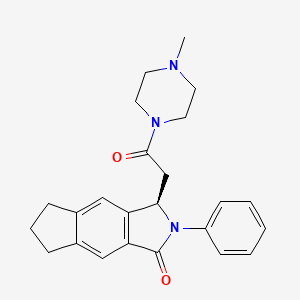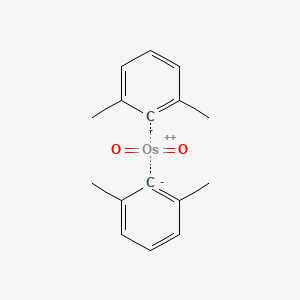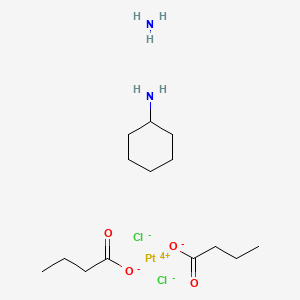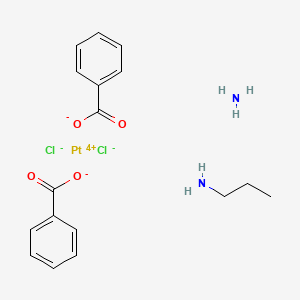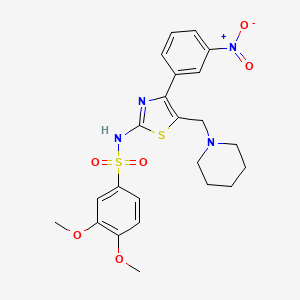
Hederagenin
描述
Hederagenin is a pentacyclic triterpenoid that exists in many plants in the form of sapogenin or saponins . It is widely distributed in a variety of medicinal plants .
Synthesis Analysis
This compound has been used as a novel triterpene template for the development of new antitumor compounds . In one study, 26 new this compound-pyrazine derivatives were synthesized in an attempt to develop potent antitumor agents .Molecular Structure Analysis
This compound is a pentacyclic triterpenoid . It has been the subject of structural modifications, including carboxyl group modifications and two hydroxyl group modifications .Chemical Reactions Analysis
Structural modification of the triterpene scaffold of this compound at the C-3, C-12, C-13, C-23, and C-28 positions has resulted in compounds that exhibited greater potency than this compound itself .Physical And Chemical Properties Analysis
This compound has a molar mass of 472.71 g/mol . It is quickly absorbed in the gastrointestinal tract with a short elimination half-life, and can cross the blood-brain barrier and rapidly distribute into cerebrospinal fluid .科学研究应用
抗动脉粥样硬化作用
研究已经确定了藤黄酸对治疗动脉粥样硬化的潜力,通过各种机制展示了其多方面的药理活性,包括改善脂质代谢紊乱、抗血小板聚集、保护肝脏和抗炎作用。藤黄酸通过抑制炎症途径和纠正内皮功能失衡来改善血管壁保护,展示了其对动脉粥样硬化的保护作用(Su-hong Lu et al., 2015)。
抗癌活性
藤黄酸已被探索其抗癌潜力。它通过凋亡和自噬介导的抗癌效应,显著降低肿瘤细胞的存活率,并促进癌细胞的死亡途径。这种作用通过创新的药物传递系统,如纳米平台,进一步增强,提高了靶向和功效(Yinghui Shang et al., 2019)。此外,对藤黄酸结构的修改已经导致具有强效抗肿瘤活性的衍生物,表明其作为开发新的抗癌化合物的支架的实用性(K. Fang et al., 2018)。
心脏保护作用
藤黄酸对糖尿病心肌病具有显著的保护作用。通过抑制炎症信号通路,它减轻了心脏结构的病理异常,并在糖尿病模型中减少心脏功能障碍。这表明了其在管理与糖尿病相关的心脏疾病中的潜力(Ying Li等,2019)。
神经保护特性
研究表明藤黄酸具有神经保护作用,特别是对抗脑缺血/再灌注损伤。它减轻了梗死区内的凋亡和炎症,表明其在缺血性中风的临床治疗中的潜力(Hailong Yu et al., 2020)。此外,藤黄酸促进了参与神经退行性疾病的蛋白质降解,改善了帕金森病动物模型中的运动缺陷,从而强调了其在神经退行性疾病中的治疗作用(An-Guo Wu et al., 2017)。
肝脏保护和抗炎作用
藤黄酸在酒精诱导的肝毒性模型中显示出肝脏保护和抗炎作用。通过其抗炎和抗凋亡活性,它调节关键酶和信号通路,减少肝脏损伤(Gyeong-Ji Kim et al., 2017)。
作用机制
Target of Action
Hederagenin (HG) is a natural pentacyclic triterpenoid that can be isolated from various medicinal herbs . The primary targets of HG and its derivatives include STAT3, Aurora B, KIF7, PI3K/AKT, NF-κB, Nrf2/ARE, Drp1, and P-gp . These targets play essential roles in various cellular signaling pathways, contributing to the compound’s diverse pharmacological activities .
Mode of Action
HG and its derivatives combat cancer by exerting cytotoxicity, inhibiting proliferation, inducing apoptosis, modulating autophagy, and reversing chemotherapy resistance in cancer cells . They also antagonize inflammation through inhibiting the production and release of pro-inflammatory cytokines and inflammatory mediators .
Biochemical Pathways
HG and its derivatives regulate inflammation-related pathways and targets, such as NF-κB, MAPK, JAK2/STAT3, Keap1-Nrf2/HO-1, and LncRNA A33/Axin2/β-catenin . These pathways and their downstream effects contribute to the compound’s anti-inflammatory, anti-cancer, and other pharmacological activities .
Pharmacokinetics
HG is quickly absorbed in the gastrointestinal tract with a short elimination half-life . It can cross the blood–brain barrier and rapidly distribute into cerebrospinal fluid . The low bioavailability of hg may limit its clinical application .
Result of Action
The molecular and cellular effects of HG’s action include suppressing the growth of various tumor cell lines in vitro , suppressing transformation, inhibiting proliferation, and inducing apoptosis in tumor cells . It also reduces Aβ-induced oxidative damage, decreases Aβ deposition, and promotes cell survival .
Action Environment
The action, efficacy, and stability of HG can be influenced by environmental factors. For instance, HG is mainly metabolized by intestinal microflora before being absorbed into the plasma . Future studies of HG focusing on extending the half-life, improving bioavailability, enhancing pharmacological activity, as well as decreasing or avoiding hemolysis by structural modification or formulation design could potentially accelerate HG from the preclinical to clinical research phase .
安全和危害
未来方向
属性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-MYPRUECHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029412 | |
| Record name | Hederagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
465-99-6 | |
| Record name | Hederagenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hederagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hederagenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hederagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α)-3,23-dihydroxyolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEDERAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQF57J8212 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hederagenin exert its cytotoxic effects on cancer cells?
A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including cervical, head and neck, and liver cancer cells. [, , ] This effect is mediated, in part, by inhibiting the Nrf2-ARE antioxidant pathway, leading to increased reactive oxygen species (ROS) accumulation and glutathione depletion within cancer cells. [] this compound also activates intrinsic apoptotic pathways involving caspase-3, PUMA, and PARP. [, ] Furthermore, it can inhibit the STAT3 signaling pathway, which plays a role in cancer cell proliferation and survival. []
Q2: What are the downstream effects of this compound's interaction with the PI3K/AKT pathway?
A2: this compound has been shown to protect PC12 cells against corticosterone-induced injury by activating the PI3K/AKT pathway. [] This activation leads to the phosphorylation of AKT and its downstream targets, Forkhead box class O 3a (FoxO3a) and Glycogen synthase kinase-3-beta (GSK3β), in a concentration-dependent manner. [] These effects contribute to this compound's neuroprotective properties.
Q3: How does this compound impact inflammatory responses?
A3: this compound exhibits anti-inflammatory activity through various mechanisms. It can attenuate the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and cyclooxygenase-2, in models of alcohol-induced liver injury. [] It can also inhibit the IKKβ/NF-κB signaling pathway, reducing the release of inflammatory factors like IL-6, IFN-γ, and TNF-α in atherosclerosis models. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C30H48O4, and its molecular weight is 472.70 g/mol.
Q5: What are some spectroscopic techniques used to characterize this compound?
A5: Researchers often employ spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) and mass spectrometry (MS) to elucidate the structure of this compound and its derivatives. [, , , , ] These techniques provide valuable information about the compound's molecular weight, functional groups, and connectivity.
Q6: Is there information available about this compound's material compatibility and stability under various conditions?
A6: The provided research primarily focuses on the biological activities and chemical characterization of this compound and its derivatives. Studies on its material compatibility and stability under various conditions are limited within these papers.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not typically recognized for possessing catalytic properties. The provided research focuses on its pharmacological activities and biosynthesis.
Q8: Have computational methods been used to study this compound?
A8: Yes, computational approaches like network pharmacology, molecular docking, and bioinformatics analysis have been employed to investigate this compound's potential mechanisms of action. [, ] These methods help predict interactions with potential drug targets and provide insights into its biological effects.
Q9: How do structural modifications of this compound affect its biological activity?
A9: Research suggests that the position and type of sugar moieties attached to the this compound aglycone significantly influence its biological activity. For instance, kalopanaxsaponin A, a disaccharide derivative of this compound, exhibits potent cytotoxicity against several tumor cell lines, while this compound itself shows only weak cytotoxicity. [, ]
Q10: How does the presence of a sugar moiety at the C-3 position of this compound impact its activity?
A10: Studies suggest that an arabinosyl moiety at the C-3 position of this compound can hinder its cytotoxic activity. [] This highlights the importance of the C-3 position and the nature of the substituent for this compound's biological activity.
Q11: What is known about the stability of this compound and strategies to improve its formulation?
A11: While the research provided does not extensively cover this compound's stability and formulation, one study mentions developing this compound derivatives to potentially enhance its therapeutic properties. [] This suggests ongoing efforts to modify this compound for improved pharmacological profiles.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: A study using UPLC-Q-TOF/MS investigated the metabolic profile of this compound in rats. [] This study identified 71 potential metabolites in rat serum, providing valuable insights into its metabolic fate. Further research is needed to fully characterize this compound's ADME profile.
Q13: Are the metabolites of this compound biologically active?
A13: Research indicates that this compound undergoes metabolism by human intestinal bacteria. [] Interestingly, one of its metabolites, kalopanaxsaponin A, exhibits more potent antidiabetic activity compared to the parent compound. []
Q14: What in vitro models have been used to study the anti-cancer activity of this compound?
A14: The cytotoxic effects of this compound and its derivatives have been evaluated in vitro using various human cancer cell lines, including HeLa (cervical cancer), [] HNC cells (head and neck cancer), [, ] HepG2 (liver cancer), [, ] and others. [, ] These studies demonstrate this compound's potential as an anti-cancer agent.
Q15: Are there any animal model studies investigating the effects of this compound?
A15: Yes, several animal models have been employed to investigate the therapeutic potential of this compound. Studies in rats have demonstrated its beneficial effects in models of diabetic nephropathy, [] alcoholic liver injury, [] atherosclerosis, [] and neuropathic pain. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)
![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)
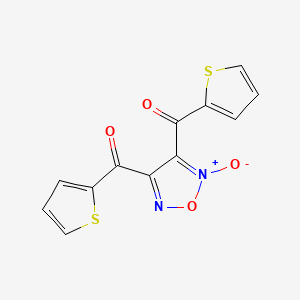
![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)

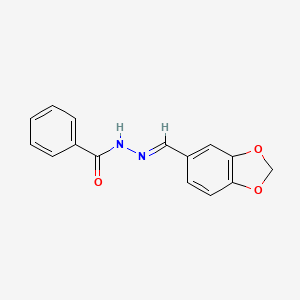
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
